molecular formula C12H20O6 B041861 (3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol CAS No. 25018-67-1

(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol

Cat. No.: B041861
CAS No.: 25018-67-1
M. Wt: 260.28 g/mol
InChI Key: NFHXOQDPQIQPKT-XBWDGYHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, also known as 1,2:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose, is primarily used as a reagent in the synthesis of various compounds . Its primary targets are the molecules it interacts with during these synthesis processes.

Mode of Action

This compound acts as an organocatalyst, facilitating the epoxidation of trans alkenes and certain cis alkenes . It interacts with these targets, causing changes in their molecular structure that result in the formation of new compounds .

Biochemical Pathways

The exact biochemical pathways affected by 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose depend on the specific synthesis process in which it is used. It is known to be involved in the synthesis of antibacterial/antifungal monosaccharide esters and antihyperlipidemic novel compounds involving glycosyl fructose derivatives . These processes likely involve complex biochemical pathways that result in the formation of these bioactive compounds.

Result of Action

The result of the action of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is the formation of new compounds, such as antibacterial/antifungal monosaccharide esters and antihyperlipidemic novel compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can be influenced by various environmental factors These may include the specific conditions under which the synthesis processes are carried out, such as temperature, pH, and the presence of other reagents.

Biochemical Analysis

Biochemical Properties

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial and antifungal monosaccharide esters . It interacts with various enzymes and proteins during these reactions. For instance, it is used as a reagent in the synthesis of glycosyl fructose derivatives, which are known for their antihyperlipidemic properties . The nature of these interactions often involves the formation of ester bonds, which are crucial for the biological activity of the resulting compounds.

Cellular Effects

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it has been observed to impact the expression of genes related to lipid metabolism, which can have downstream effects on cellular function and health.

Molecular Mechanism

The molecular mechanism of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose involves its interaction with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to changes in gene expression, particularly those genes involved in metabolic processes. The ketal structure of the compound is crucial for its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings. These effects include sustained changes in enzyme activity and gene expression, which can persist even after the compound is removed from the culture medium.

Dosage Effects in Animal Models

The effects of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as improving lipid metabolism and reducing inflammation . At high doses, it can cause toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes when present in excessive amounts.

Metabolic Pathways

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and esterases, which are crucial for its conversion into bioactive molecules . The compound can also affect the levels of various metabolites, including those involved in lipid and carbohydrate metabolism. These interactions can lead to changes in metabolic flux, which can have significant implications for cellular function and health.

Transport and Distribution

Within cells and tissues, 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation within the cell. The compound’s distribution is also influenced by its binding affinity to certain proteins, which can affect its bioavailability and activity.

Subcellular Localization

The subcellular localization of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is mediated by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action. The proper localization of the compound is essential for its ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can be synthesized from D-fructose through a reaction with acetone in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves stirring D-fructose and sulfuric acid in excess acetone at room temperature for about 10 hours . The major product formed is the 2 isomer.

Industrial Production Methods

Industrial production of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified through crystallization and filtration to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is unique due to its specific protecting group properties. Similar compounds include:

These compounds share similar properties but differ in their sugar backbones and specific applications in synthetic chemistry.

Properties

IUPAC Name

(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHXOQDPQIQPKT-XBWDGYHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)[C@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Reactant of Route 2
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Reactant of Route 3
Reactant of Route 3
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Reactant of Route 4
Reactant of Route 4
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Reactant of Route 5
Reactant of Route 5
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Reactant of Route 6
Reactant of Route 6
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Customer
Q & A

Q1: What is the significance of the ruthenium-catalyzed oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose?

A1: The ruthenium-catalyzed oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose (1) provides a highly efficient and selective method to synthesize 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexadiulo-2,6-pyranose (2). [] Compound 2 serves as an important asymmetric epoxidation catalyst. [] This reaction utilizes sodium hypochlorite (NaOCl), a readily available and inexpensive oxidant, under biphasic conditions (MTBE/water) with an alkaline buffer (pH 9.5), contributing to its practicality and potential for broader application in organic synthesis. []

Q2: What other applications does this catalytic oxidation method have?

A2: The research demonstrates that this ruthenium-catalyzed oxidation protocol, using NaOCl under biphasic conditions, is not limited to 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose. [] It can also be successfully applied to selectively oxidize other secondary alcohols to their corresponding ketones. [] This highlights the versatility of the method and its potential use in the synthesis of various other valuable compounds.

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